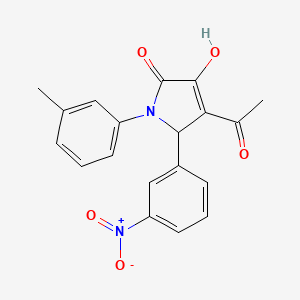![molecular formula C21H19ClN2O4S B4971688 N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)
N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide, commonly known as CBMSH, is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. CBMSH is a sulfonohydrazide derivative that has been synthesized using a specific method and has shown promising results in various studies. In
Aplicaciones Científicas De Investigación
CBMSH has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. CBMSH has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been found to exhibit antioxidant and anti-inflammatory activities, which could be useful in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of CBMSH is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. CBMSH has been found to interact with DNA and RNA, which could be responsible for its antimicrobial and anticancer activities.
Biochemical and Physiological Effects:
CBMSH has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans. CBMSH has also been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, CBMSH has been found to have antioxidant and anti-inflammatory activities, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBMSH is its potential as a new antimicrobial and anticancer agent. CBMSH has been shown to have potent activity against certain bacteria and fungi, as well as cancer cells. Another advantage of CBMSH is its ease of synthesis, which makes it a promising candidate for further research. However, one of the limitations of CBMSH is its limited solubility in water, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on CBMSH. One area of research could be the development of new CBMSH derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of CBMSH, which could provide insights into its potential applications in various scientific research fields. Additionally, further studies could be conducted to evaluate the safety and toxicity of CBMSH in vivo, which could pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of CBMSH involves the reaction of 3-chlorobenzyl chloride with 4-methoxybenzenesulfonylhydrazide in the presence of sodium hydroxide. The resulting product is then treated with salicylaldehyde to obtain CBMSH as a yellow crystalline solid. The synthesis of CBMSH has been optimized to obtain high yields and purity.
Propiedades
IUPAC Name |
N-[(Z)-[3-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-27-19-8-10-21(11-9-19)29(25,26)24-23-14-16-4-3-7-20(13-16)28-15-17-5-2-6-18(22)12-17/h2-14,24H,15H2,1H3/b23-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMYLVWMCLBGLE-UCQKPKSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-{3-[(3-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxybenzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4971609.png)
![N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4971623.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methylnicotinamide](/img/structure/B4971624.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyrazinylmethyl)amino]nicotinamide](/img/structure/B4971635.png)
![N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide](/img/structure/B4971637.png)
![3,4-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4971642.png)

![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971678.png)
![2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B4971685.png)

![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)